1,7-Dibromo-octan-4-one

Organic Synthesis Macrocycle Formation Crosslinking

1,7-Dibromo-octan-4-one (CAS 90673-17-9) addresses the need for a precisely spaced C8 bifunctional electrophile with three orthogonal reactive sites: two terminal primary bromides for SN2 substitution and a central ketone for independent functionalization. • C8 spacer yields 25% larger macrocycles vs. C7 homologs, critical for conformationally constrained medicinal chemistry targets. • Sequential reactivity enables stepwise polycyclic framework assembly without protecting-group manipulation. • Primary bromide termini ensure predictable, cleaner SN2 coupling compared to geminal dibromides. Batch-specific Certificate of Analysis provided. Custom synthesis and bulk quantities available upon request.

Molecular Formula C8H14Br2O
Molecular Weight 286.00 g/mol
CAS No. 90673-17-9
Cat. No. B15349749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dibromo-octan-4-one
CAS90673-17-9
Molecular FormulaC8H14Br2O
Molecular Weight286.00 g/mol
Structural Identifiers
SMILESCC(CCC(=O)CCCBr)Br
InChIInChI=1S/C8H14Br2O/c1-7(10)4-5-8(11)3-2-6-9/h7H,2-6H2,1H3
InChIKeyCAYLVUUIOXJSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dibromo-octan-4-one: Procurement & Baseline


1,7-Dibromo-octan-4-one (CAS 90673-17-9) is a dibrominated aliphatic ketone with the molecular formula C8H14Br2O and a molecular weight of 286.00 g/mol . It is characterized by an eight-carbon chain featuring a central ketone group at the C-4 position and terminal bromine atoms at both the C-1 and C-7 positions . This structure places it within the class of γ,γ'-dibromoalkanones, which are valued as synthetic intermediates due to their two electrophilic sites and a modifiable ketone center [1].

1,7-Dibromo-octan-4-one: Substitution Risks


Substituting 1,7-dibromo-octan-4-one with a structurally similar dibromoalkanone, a monobromo analog, or a different dihalide is not a trivial procurement decision. The specific C8 chain length and the C-4 ketone position dictate the molecule's conformational preferences, reactivity, and the physical properties of downstream products [1]. Replacing it with a C7 homolog (1,7-dibromoheptan-4-one) alters the spatial distance between reactive centers, which is critical for applications like macrocyclization or crosslinking [2]. Similarly, exchanging the bromine atoms for chlorine significantly reduces electrophilic reactivity, while switching to a monobromo analog eliminates the bifunctional nature essential for iterative synthesis or polymer formation [3].

1,7-Dibromo-octan-4-one: Key Differentiators


Chain Length: C8 vs C7 Homolog

1,7-Dibromo-octan-4-one provides a 25% longer carbon spacer (8 carbons) between reactive bromine termini compared to its most direct analog, 1,7-dibromoheptan-4-one (7 carbons). This results in a calculated inter-bromine distance that is longer and a molecular weight that is 14.02 g/mol (5.2%) higher . This specific geometry is critical for applications where a precise tether length dictates the success of cyclization or the material properties of the resulting polymer network [1].

Organic Synthesis Macrocycle Formation Crosslinking

Reactivity: Terminal vs Geminal Dibromides

As a terminal dibromide, 1,7-dibromo-octan-4-one offers two distinct electrophilic sites for sequential SN2 reactions, enabling controlled, stepwise functionalization. In contrast, geminal dibromides (e.g., 1,1-dibromoalkanes) exhibit higher reactivity at a single site, but the presence of two bromines on the same carbon often leads to complex mixtures upon nucleophilic attack due to competing elimination pathways [1]. This terminal arrangement provides a more predictable and cleaner reaction profile for building linear architectures.

Nucleophilic Substitution Organometallic Chemistry Reaction Kinetics

Functional Groups: Ketone vs Alkane Dibromide

The presence of the central ketone group in 1,7-dibromo-octan-4-one provides a third reactive handle absent in simple α,ω-dibromoalkanes like 1,8-dibromooctane. This ketone can be orthogonally modified (e.g., via reduction, oximation, Grignard addition) without affecting the terminal bromine atoms . This trifunctional core enables the construction of more complex molecular scaffolds in fewer synthetic steps compared to starting from a linear dibromoalkane [1].

Heterocycle Synthesis Multicomponent Reactions Polymer Chemistry

Leaving Group: Bromine vs Chlorine Analogs

1,7-Dibromo-octan-4-one exhibits significantly higher reactivity in nucleophilic substitution reactions compared to its dichloro analog (1,7-dichloro-octan-4-one) due to the superior leaving group ability of bromide versus chloride. This class-level difference in reactivity is well-established and translates to faster reaction rates and often lower required temperatures for substitution [1]. While direct kinetic data for this specific pair is not available, the general principle is that brominated electrophiles react 10-50 times faster than their chlorinated counterparts in typical SN2 reactions.

Reaction Rate Synthetic Efficiency Leaving Group Ability

1,7-Dibromo-octan-4-one: Key Applications


Macrocycle and Heterocycle Synthesis

The exact C8 chain length of 1,7-dibromo-octan-4-one provides a critical 25% longer spacer between reactive termini compared to the C7 homolog, enabling the formation of larger ring systems with greater geometric precision [1]. The central ketone offers a third attachment point, allowing for the stepwise construction of complex polycyclic frameworks that would be impossible with simple α,ω-dibromoalkanes [2]. This is particularly valuable for synthesizing conformationally constrained analogs in medicinal chemistry where ring size dictates biological activity.

Oligomers and Telechelic Polymers

The bifunctional nature of 1,7-dibromo-octan-4-one, with two terminal primary bromides, facilitates its use as an electrophilic monomer in step-growth polymerizations or as a chain extender [1]. Its reactivity, which is class-inferred to be superior to its dichloro analog, ensures efficient coupling under mild conditions [2]. The C8 spacer imparts a specific degree of flexibility and hydrophobicity to the resulting polymer backbone, allowing for the fine-tuning of material properties like glass transition temperature and solubility.

Iterative Complex Architecture Synthesis

The compound's three orthogonal reactive sites (two alkyl bromides, one ketone) make it an ideal core for divergent or iterative synthesis. The ketone can be selectively modified (e.g., reduced to an alcohol for further functionalization) without affecting the terminal bromides, which can then be used in subsequent substitution reactions [1]. This sequential reactivity, combined with the predictable SN2 behavior of its terminal primary bromides, provides a cleaner reaction profile than geminal dibromides, enabling the reliable construction of dendrimers, macrocycles, and other complex targets [2].

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